molecular formula C12H14O3 B12891711 (3R)-3-Butyl-7-hydroxy-2-benzofuran-1(3H)-one CAS No. 649763-01-9

(3R)-3-Butyl-7-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B12891711
CAS No.: 649763-01-9
M. Wt: 206.24 g/mol
InChI Key: UWGOKYNWVHSOJQ-SNVBAGLBSA-N
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Description

®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chiral organic compound belonging to the class of benzofurans. This compound is characterized by its unique structure, which includes a butyl group at the third position and a hydroxy group at the seventh position on the benzofuran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from trans-2-hexen-1-al and nitromethane. The stereocenter is generated using an organocatalytic method, which is both economical and industrially scalable . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and optical purity.

Industrial Production Methods: Industrial production of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste. The process may involve multiple steps, including alkylation, reduction, cyano hydrolysis, and esterification .

Chemical Reactions Analysis

Types of Reactions: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butyl group may enhance the compound’s hydrophobic interactions, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to its specific combination of a butyl group and a hydroxy group on the benzofuran ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications.

Properties

CAS No.

649763-01-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3R)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m1/s1

InChI Key

UWGOKYNWVHSOJQ-SNVBAGLBSA-N

Isomeric SMILES

CCCC[C@@H]1C2=C(C(=CC=C2)O)C(=O)O1

Canonical SMILES

CCCCC1C2=C(C(=CC=C2)O)C(=O)O1

Origin of Product

United States

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